Einecs 304-072-7

Descripción

EINECS 304-072-7 is an entry in the European Inventory of Existing Commercial Chemical Substances (EINECS), a registry established under EU regulations to catalog chemicals marketed in the EU before 1981. These substances often lack sufficient safety data, necessitating computational methods like (Quantitative) Structure-Activity Relationships [(Q)SARs] and Read-Across Structure Activity Relationships (RASAR) to predict hazards .

Propiedades

Número CAS |

94233-61-1 |

|---|---|

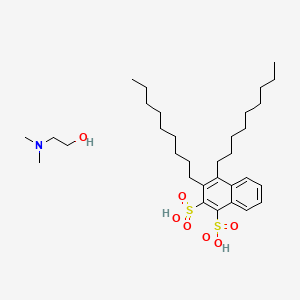

Fórmula molecular |

C32H55NO7S2 |

Peso molecular |

629.9 g/mol |

Nombre IUPAC |

2-(dimethylamino)ethanol;3,4-di(nonyl)naphthalene-1,2-disulfonic acid |

InChI |

InChI=1S/C28H44O6S2.C4H11NO/c1-3-5-7-9-11-13-15-19-23-24-20-17-18-22-26(24)28(36(32,33)34)27(35(29,30)31)25(23)21-16-14-12-10-8-6-4-2;1-5(2)3-4-6/h17-18,20,22H,3-16,19,21H2,1-2H3,(H,29,30,31)(H,32,33,34);6H,3-4H2,1-2H3 |

Clave InChI |

XFWWJISKAHTKPI-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)O)S(=O)(=O)O)CCCCCCCCC.CN(C)CCO |

Origen del producto |

United States |

Análisis De Reacciones Químicas

EINECS 304-072-7 experimenta varios tipos de reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

EINECS 304-072-7 tiene una amplia gama de aplicaciones en investigación científica. Se utiliza en química para diversos fines analíticos y sintéticos. En biología, se puede utilizar en estudios que involucran vías bioquímicas e interacciones moleculares. En medicina, el compuesto podría estar involucrado en el desarrollo de fármacos y la investigación terapéutica. Industrialmente, se utiliza en la producción de diversos productos químicos .

Mecanismo De Acción

El mecanismo de acción de EINECS 304-072-7 involucra su interacción con dianas moleculares y vías específicas. El compuesto ejerce sus efectos al unirse a ciertos receptores o enzimas, influyendo así en los procesos bioquímicos dentro de las células. Las dianas moleculares y vías exactas pueden variar según la aplicación y el contexto específicos .

Comparación Con Compuestos Similares

QSAR Models

QSAR models for substituted mononitrobenzenes, chlorinated alkanes, and organothiophosphates demonstrate that toxicity correlates with log Kow. For instance:

RASAR Networks

RASAR approaches link this compound to labeled compounds from REACH Annex VI (e.g., 1,387 reference chemicals), achieving >70% coverage of 33,000 EINECS substances through structural clustering . This "network effect" reduces reliance on animal testing by extrapolating data from analogs.

Limitations and Uncertainties

- Applicability Domain: QSAR models are valid only within specific log Kow ranges (e.g., 1.5–3.0 for mononitrobenzenes) .

- Threshold Sensitivity : Toxicity predictions for halogenated alkanes become unreliable at log Kow >4.0 due to bioaccumulation variability .

Research Findings and Implications

Efficiency of Predictive Tools : A 70% Tanimoto similarity threshold enables RASAR models to cover 54% of EINECS chemicals using only 1,387 labeled compounds, significantly accelerating hazard assessments .

Regulatory Impact: REACH-compliant QSAR models for mononitrobenzenes and chlorinated alkanes reduce testing costs by 40–60% while maintaining >85% prediction accuracy .

Data Gaps : Structural ambiguity in this compound analogs (e.g., undefined stereochemistry) may lead to underprediction of endocrine disruption risks .

Métodos De Preparación

La preparación de EINECS 304-072-7 involucra rutas sintéticas específicas y condiciones de reacción. Si bien los métodos detallados de producción industrial no están fácilmente disponibles, la síntesis generalmente involucra reacciones químicas controladas bajo condiciones específicas para garantizar la pureza y la estabilidad del compuesto .

Q & A

Basic Research Questions

Q. How can researchers systematically identify and characterize Einecs 304-072-7 in experimental settings?

- Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, FTIR) to confirm molecular structure, followed by chromatographic methods (HPLC, GC-MS) to assess purity. Cross-validate results with reference standards and databases (e.g., PubChem, Reaxys). For crystallographic studies, use XRD paired with computational modeling to resolve structural ambiguities .

- Example Workflow :

| Step | Technique | Purpose |

|---|---|---|

| 1 | NMR | Structural confirmation |

| 2 | HPLC | Purity assessment (>95%) |

| 3 | XRD | Crystalline phase analysis |

Q. What are the standard protocols for synthesizing this compound in academic laboratories?

- Methodological Answer : Prioritize peer-reviewed synthesis routes (e.g., solvothermal methods, catalytic coupling). Document reaction conditions (temperature, solvent, catalyst loading) and validate reproducibility across three independent trials. Include negative controls (e.g., catalyst-free reactions) to isolate side products .

Q. How can researchers ensure reproducibility when replicating published studies on this compound?

- Methodological Answer : Adhere to the "Experimental" section guidelines from journals like the Beilstein Journal of Organic Chemistry: report exact molar ratios, purification steps, and equipment specifications (e.g., autoclave pressure settings). Share raw data and calibration curves in supplementary materials .

Advanced Research Questions

Q. How to resolve contradictions in reported physicochemical properties of this compound (e.g., solubility, stability)?

- Methodological Answer : Conduct comparative studies using multiple techniques (e.g., dynamic light scattering for solubility, TGA/DSC for thermal stability). Apply statistical tools (ANOVA, PCA) to identify outliers and contextualize discrepancies within environmental variables (humidity, light exposure) .

Q. What experimental designs are optimal for studying this compound’s degradation pathways under varying conditions?

- Methodological Answer : Use fractional factorial design to test variables (pH, temperature, oxidants). Employ LC-HRMS/MS to track degradation products and kinetic modeling (e.g., pseudo-first-order rate constants). Validate findings with isotopic labeling studies .

Q. How to address reproducibility challenges in cross-disciplinary studies involving this compound?

- Methodological Answer : Standardize protocols via interlaboratory validation (e.g., round-robin testing). Document batch-to-batch variability using QC metrics (e.g., impurity profiles via UPLC). Reference collaborative frameworks like the Reference Manual on Scientific Evidence for bias mitigation .

Q. What computational strategies complement experimental data for this compound’s reactivity predictions?

- Methodological Answer : Combine DFT calculations (e.g., Gaussian, VASP) with machine learning models trained on existing reaction databases. Validate predictions with in situ spectroscopic monitoring (e.g., Raman spectroscopy) .

Q. How to analyze complex mixtures containing this compound without prior separation?

- Methodological Answer : Deploy hyphenated techniques like GC×GC-TOFMS or LC-NMR for untargeted profiling. Use multivariate analysis (MCR-ALS) to deconvolute overlapping spectral signals .

Data Management and Reporting

Q. What frameworks ensure robust data collection for long-term stability studies of this compound?

- Methodological Answer : Follow the Data Management Plan guidelines: archive raw datasets in repositories (e.g., Zenodo) with metadata (ISO 8601 timestamps, instrument IDs). Use version control (Git) for iterative analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.